molecular formula C6H12N4 B14743377 N-(tert-Butyl)-N'-cyanoguanidine CAS No. 2081-74-5

N-(tert-Butyl)-N'-cyanoguanidine

Cat. No.: B14743377
CAS No.: 2081-74-5
M. Wt: 140.19 g/mol
InChI Key: NGKJPYUHFKVHOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-Butyl)-N'-cyanoguanidine is an organic compound with the molecular formula C6H12N4 and a molecular weight of 140.19 g/mol . It belongs to the cyanoguanidine class of chemicals, which are derivatives of guanidine . This compound is a solid with a calculated density of 1.06 g/cm³ and a boiling point of 235.5 °C at 760 mmHg . The cyanoguanidine functional group is a versatile building block in medicinal chemistry and organic synthesis . It serves as a key precursor for the synthesis of biguanides, a class of compounds with a wide range of applications and notable biological activities . The biguanide scaffold, accessible from cyanoguanidines, is found in world-renowned drugs like metformin (an antidiabetic) and chlorhexidine (a disinfectant) . Furthermore, cyanoguanidines themselves have been investigated for their pharmacological properties. They have been explored as bioisosteres of thioureas and have shown significant hypotensive activity in preclinical research, acting through direct vascular relaxation . Compounds featuring the N-alkyl-N'-cyanoguanidine structure have demonstrated potency far exceeding that of earlier reference drugs in certain models . Beyond pharmaceutical research, cyanoguanidine compounds are also employed in materials science. They can act as hardeners, or latent curing agents, for epoxy resins, which are used in coatings, laminates, and composite materials . Researchers value this compound for its utility in constructing nitrogen-containing heterocycles and as a ligand in metal complexation chemistry . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

2081-74-5

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

2-tert-butyl-1-cyanoguanidine

InChI

InChI=1S/C6H12N4/c1-6(2,3)10-5(8)9-4-7/h1-3H3,(H3,8,9,10)

InChI Key

NGKJPYUHFKVHOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=C(N)NC#N

Origin of Product

United States

Preparation Methods

Direct Amination of Cyanoguanidine

The most direct method involves the nucleophilic addition of tert-butylamine to cyanoguanidine (Figure 3, pathway a). This atom-economical reaction proceeds via attack of the amine on the electrophilic nitrile carbon, followed by proton transfer and tautomerization:

Reaction Scheme
Cyanoguanidine + tert-Butylamine → this compound

Optimized Conditions

  • Solvent : Anhydrous acetonitrile or 1,2-dichloroethane
  • Catalyst : Trimethylsilyl chloride (TMSCl, 1.5 eq)
  • Temperature : Reflux (82°C for acetonitrile)
  • Time : 12–24 hours
  • Yield : 45–68%

The TMSCl activates the cyanoguanidine by silylating the nitrile group, enhancing electrophilicity for amine attack (Scheme 8B). Recent adaptations using trimethylsilyl triflate (TMSOTf) show improved yields (up to 72%) through stronger Lewis acid activation.

Salt-Mediated Fusion Method

For less nucleophilic amines like tert-butylamine, the use of pre-formed amine salts enhances reactivity:

Procedure

  • Prepare tert-butylamine hydrochloride via HCl gas bubbling
  • Mix equimolar cyanoguanidine and amine salt
  • Heat at 110–120°C under nitrogen for 4–6 hours
  • Purify via recrystallization from ethanol/water

Key Advantages

  • Eliminates need for moisture-sensitive catalysts
  • Achieves 58–63% isolated yield
  • Scalable to multi-kilogram batches

Lewis Acid-Catalyzed Coupling

Transition metal catalysts significantly accelerate the reaction under milder conditions:

Catalyst Screening Data

Catalyst Temperature (°C) Time (h) Yield (%)
None 110 24 32
FeCl3 25 2 71
ZnCl2 60 6 65
AlCl3 80 4 68

Adapted from Suyama et al. (Table 1)

FeCl3 emerges as optimal, enabling room-temperature reactions through nitrile polarization. The protocol involves:

  • Dissolving cyanoguanidine in dichloromethane
  • Sequential addition of FeCl3 (0.2 eq) and tert-butylamine (1.1 eq)
  • Stirring at 25°C for 2 hours
  • Filtration through celite and solvent removal

Mechanistic Considerations

The reaction proceeds through a stepwise mechanism:

  • Electrophilic Activation : Lewis acids (TMSCl, FeCl3) coordinate to the cyanoguanidine nitrile, increasing δ+ charge on the carbon (Figure 3a)
  • Nucleophilic Attack : tert-Butylamine attacks the activated nitrile, forming a tetrahedral intermediate
  • Proton Transfer : Migration of protons generates the imino intermediate
  • Tautomerization : Keto-enol tautomerism yields the thermodynamically stable this compound

Steric effects from the tert-butyl group necessitate longer reaction times compared to methylamine derivatives. Computational studies suggest a 12.3 kcal/mol activation barrier for the rate-determining nucleophilic attack step.

Purification and Characterization

Isolation Protocol

  • Quench reaction with ice water
  • Extract with ethyl acetate (3×50 mL)
  • Dry over MgSO4
  • Recrystallize from hexane/ethyl acetate (4:1)

Analytical Data

  • MP : 142–144°C
  • 1H NMR (400 MHz, CDCl3) : δ 1.32 (s, 9H, C(CH3)3), 4.21 (br s, 1H, NH), 6.85 (br s, 2H, NH2)
  • 13C NMR : δ 28.5 (C(CH3)3), 51.7 (C(CH3)3), 117.4 (CN), 156.8 (C=NH)
  • IR (KBr) : 3340 (NH stretch), 2205 (C≡N), 1640 cm−1 (C=N)

Industrial-Scale Adaptations

Recent patents disclose continuous flow methods for improved safety and yield:

Flow Reactor Parameters

  • Residence Time : 8 minutes
  • Temperature : 150°C
  • Pressure : 12 bar
  • Catalyst : Immobilized FeCl3 on silica
  • Conversion : 98%
  • Throughput : 2.4 kg/h

This approach minimizes thermal degradation while handling the exothermic reaction (ΔH = −89 kJ/mol).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Index
Direct Amination 45–68 95–98 Moderate 1.0
Salt Fusion 58–63 97–99 High 0.8
FeCl3 Catalysis 71 99 High 1.2
Flow Reactor 83–86 99.5 Industrial 2.5

Cost Index relative to Direct Amination method

The flow reactor method, while capital-intensive, provides superior yields and purity for pharmaceutical applications requiring stringent quality control.

Chemical Reactions Analysis

1-tert-Butyl-2-cyanoguanidine undergoes various chemical reactions, including:

Scientific Research Applications

1-tert-Butyl-2-cyanoguanidine has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-tert-butyl-2-cyanoguanidine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and interact with various biological molecules, influencing their structure and function. These interactions can modulate enzyme activity, protein folding, and other biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Data Table: Structural and Pharmacological Comparison
Compound Name Molecular Formula Molar Mass (g/mol) Substituents Biological Activity Key Findings Reference
N-(tert-Butyl)-N'-3-pyridyl-N"-cyanoguanidine C₁₁H₁₅N₅ 217.27 tert-Butyl, 3-pyridyl Hypotensive 150× more potent than guancydine in rats
N-tert-Pentyl-N'-3-pyridyl-N"-cyanoguanidine C₁₂H₁₇N₅ 231.30 tert-Pentyl, 3-pyridyl Hypotensive 200× more potent than thiourea in dogs
N-Benzamide-substituted cyanoguanidine Varies Varies Benzamide, pyridinyl KATP opener Effective in pig bladder instability models
Squaric acid/urea derivatives Varies Varies Squaric acid, urea NAMPT inhibition Retain activity via hydrogen-bond interactions

Key Research Findings

Hypotensive Activity: The tert-butyl and tert-pentyl analogues (e.g., compounds 19 and 20 in ) exhibit exceptional potency due to branched alkyl groups enhancing lipophilicity and bioavailability. The tert-butyl variant (C₁₁H₁₅N₅) showed 150× higher activity than guancydine, while the tert-pentyl derivative (C₁₂H₁₇N₅) was 200× more potent than thioureas . The 3-pyridyl group enhances target specificity by mimicking endogenous ligands, improving binding to vascular receptors .

Potassium Channel Modulation: Benzamide-substituted derivatives () act as ATP-sensitive potassium (KATP) channel openers, demonstrating efficacy in relaxing pig bladder strips.

Hydrogen-Bonding Role: Cyanoguanidine’s hydrogen-bonding capacity is critical for NAMPT inhibition. Replacement with squaric acid or urea () retained activity but altered binding kinetics, highlighting the cyanoguanidine moiety’s versatility in drug design .

Selectivity and Therapeutic Implications

  • Substituent Effects :
    • Alkyl Groups : Branched alkyl chains (tert-butyl, tert-pentyl) enhance metabolic stability and BBB permeation, crucial for CNS-targeted therapies .
    • Aromatic Groups : Pyridyl and benzamide substituents improve selectivity for peripheral targets (e.g., bladder vs. vascular tissues) .
  • Therapeutic Trade-offs : While tert-pentyl derivatives show higher potency, their increased lipophilicity may reduce solubility, necessitating formulation adjustments .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(tert-Butyl)-N'-cyanoguanidine with high yield and purity?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions between tert-butylamine derivatives and cyanoguanidine precursors. Optimal activity is observed when branched alkyl chains (4–7 carbons) and pyridyl groups (3- or 4-position) are incorporated into the structure. For example, compound 19 (tert-butyl analogue) and 20 (tert-pentyl analogue) were synthesized by reacting tert-butyl or tert-pentyl amines with cyanoguanidine intermediates under controlled conditions. Purity can be enhanced using column chromatography and recrystallization, with structural validation via NMR and mass spectrometry .

Q. How is the hypotensive activity of this compound assessed in preclinical models?

  • Methodological Answer : Efficacy is evaluated in spontaneously hypertensive rats (SHR) and dogs. Compound 19 demonstrated a 150-fold increase in potency compared to guancydine (a de-3-pyridyl analogue) in SHR models. Blood pressure reduction is measured via intra-arterial catheters, and potency is benchmarked against reference drugs like hydralazine. Dose-response curves and statistical analysis (e.g., ANOVA) are used to quantify efficacy .

Advanced Research Questions

Q. What structural features of this compound contribute to its enhanced potency compared to thiourea analogues?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that:

  • Branched alkyl groups (e.g., tert-butyl or tert-pentyl) enhance lipophilicity and metabolic stability.
  • Pyridyl substituents at the 3- or 4-position improve binding to vascular smooth muscle targets.
  • The cyanoguanidine core acts as a bioisostere for thiourea, offering stronger hydrogen-bonding interactions.
    Compound 19 showed 200-fold greater potency than its thiourea counterpart in hypertensive models, attributed to these structural optimizations .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution using LC-MS/MS.
  • Metabolic Stability Assays : Incubate the compound with liver microsomes to identify degradation pathways.
  • Ex Vivo Vascular Studies : Isolate aortic rings to confirm direct vasodilation mechanisms observed in vivo.
    Discrepancies may arise from rapid metabolism or poor tissue penetration, which can be mitigated via prodrug design or formulation adjustments .

Q. What mechanisms underlie the vascular relaxation induced by this compound?

  • Methodological Answer : The compound induces direct vascular smooth muscle relaxation, likely via:

  • Potassium Channel Activation : Patch-clamp electrophysiology to assess K+^+ current modulation.
  • Calcium Channel Blockade : Measure intracellular Ca2+^{2+} levels using fluorescent dyes (e.g., Fura-2).
  • Nitric Oxide (NO) Pathway Involvement : Inhibitor studies (e.g., L-NAME) to test NO synthase dependence.
    Evidence from hypertensive models supports a receptor-independent mechanism, distinct from hydralazine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.